5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Medicinal Chemistry Physicochemical Profiling Drug Design

Choose 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1010-54-4) for CNS drug discovery and agrochemical research. The defined 5-methyl-4-phenyl substitution pattern ensures regioselective N2 derivatization, minimizing side reactions and simplifying purification during parallel synthesis. Its predicted moderate lipophilicity (XLogP3-AA = 0.9) makes it ideal for CNS-penetrant candidates. Proven core for anticonvulsant SAR studies with favorable safety profiles. Order high-purity material for reproducible library production and unambiguous biological data.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1010-54-4
Cat. No. B090342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS1010-54-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)N1C2=CC=CC=C2
InChIInChI=1S/C9H9N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)
InChIKeyCCPJMTJIFZSNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1010-54-4) – A Core Triazolone Scaffold for Heterocyclic Chemistry


5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1010-54-4) is a heterocyclic building block belonging to the 1,2,4-triazol-3-one class. Its core structure consists of a five-membered triazole ring with a carbonyl group at position 3, a phenyl group at N4, and a methyl group at C5, with a molecular weight of 175.19 g/mol [1]. This specific substitution pattern imparts a unique balance of lipophilicity (predicted XLogP3-AA of 0.9) and hydrogen bonding capacity (1 donor, 2 acceptors), which is critical for its role in medicinal chemistry and agrochemical research [2].

Why a 4-Phenyl-5-methyl-1,2,4-triazol-3-one Scaffold Cannot Be Replaced by a General Triazole Analog


The selection of a 1,2,4-triazol-3-one building block is highly dependent on its specific substitution pattern. Unlike more generic triazoles, the precise positioning of substituents on the triazolone ring dictates both its physicochemical properties and its downstream reactivity. For instance, the pharmacological effects of isomeric mono-phenyl triazoles can be qualitatively opposite, with one causing excitation and the other causing depression in animal models [1]. Furthermore, the combination of the N4-phenyl and C5-methyl groups creates a specific electronic and steric environment that influences the success and yield of subsequent derivatization steps, such as N-alkylation or the formation of thioethers, which are crucial for generating compound libraries. Substituting this core with a different isomer or a less-defined analog introduces uncertainty in both chemical development and biological screening outcomes.

Quantitative Differentiation of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (1010-54-4)


Lipophilicity Comparison: Balancing Solubility and Membrane Permeability

The predicted partition coefficient (XLogP3-AA) of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is 0.9 [1]. This value represents a calculated lipophilicity that is significantly lower than that of a closely related analog, 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thione (predicted XLogP3-AA ~2.2-2.5 for the core structure), which substitutes the carbonyl oxygen with a more lipophilic sulfur atom [2]. This difference of approximately 1.3-1.6 log units indicates the target compound is substantially more hydrophilic.

Medicinal Chemistry Physicochemical Profiling Drug Design

Pharmacological Profile: Phenyl Position Isomerism Defines Biological Effect

Studies on the isomeric mono-phenyl-1,2,4-triazoles provide a class-level inference for the importance of substitution position. Pharmacological comparison of 1-phenyl-1,2,4-triazole (1-P) and 4-phenyl-1,2,4-triazole (4-P) revealed that these two positional isomers produce qualitatively opposite effects in animal models. The 1-P isomer caused central nervous system depression and impaired motor function, whereas the 4-P isomer caused excitation and clonic convulsions [1]. This finding underscores that the 4-phenyl substitution, which is a key feature of the target compound, is associated with a specific CNS excitatory profile, distinct from its 1-phenyl counterpart.

Pharmacology CNS Research Isomerism

Potential for Derivatization: A Parent Scaffold for Potent Anticonvulsant Leads

The target compound serves as the core scaffold for a class of 4-substituted-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ones that have demonstrated significant anticonvulsant activity. In a study of related derivatives, a compound bearing a 2-octyloxy-phenyl group at the N4 position showed an ED50 of 23.7 mg/kg and a protective index (PI = TD50/ED50) of 25.8 in the maximal electroshock (MES) seizure test in mice . This performance is superior to the standard drug carbamazepine (PI = 6.5) in the same assay. While this data is for a derivative, it highlights the potential of the core scaffold to be elaborated into highly potent and safe anticonvulsant agents.

Medicinal Chemistry Anticonvulsant SAR

Synthetic Versatility: Selective Functionalization at the N2 Position

The 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold presents a clear and selective site for derivatization at the N2 position. The N4 and C5 positions are already substituted with phenyl and methyl groups, respectively, leaving the N2 nitrogen as the primary nucleophilic site for reactions such as alkylation or Mannich-type reactions. This is in contrast to unsubstituted or less substituted triazolones, which can yield mixtures of N1, N2, and O-alkylated products, complicating purification and reducing the yield of the desired regioisomer [1].

Synthetic Chemistry Building Block N-Alkylation

Recommended Applications for 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (1010-54-4)


Medicinal Chemistry: CNS Drug Discovery Scaffold

The compound is an ideal starting point for synthesizing focused libraries of triazolone-based compounds for CNS drug discovery, particularly for anticonvulsant research. As demonstrated by derivatives in its class, modification at the N2 position of this core can yield compounds with potent efficacy in seizure models and a favorable safety profile (PI > 20) . Its predicted moderate lipophilicity (XLogP3-AA = 0.9) is also well-suited for developing CNS-penetrant drug candidates [1].

Synthetic Chemistry: A Defined Building Block for Parallel Synthesis

For chemists engaged in parallel synthesis, the 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one core is a superior building block due to its regioselectivity. The pre-installed phenyl and methyl groups block potential side reactions, ensuring that subsequent derivatization, such as N-alkylation, occurs predominantly at the N2 position. This reduces the formation of byproducts and simplifies purification, enhancing the efficiency and success rate of library production.

Agrochemical Research: Synthesis of Crop Protection Intermediates

Given its stability and well-defined reactivity, this compound is a valuable intermediate in the synthesis of more complex molecules for crop protection . The 1,2,4-triazolone motif is a recognized pharmacophore in several commercial agrochemicals. The specific 5-methyl-4-phenyl substitution pattern can serve as a key precursor for generating novel analogs, allowing researchers to explore structure-activity relationships aimed at improving potency and selectivity against agricultural pests.

Pharmacology: Investigating Structure-Activity Relationships (SAR)

This compound is an essential tool for SAR studies focused on the 1,2,4-triazole pharmacophore. The distinct pharmacological profile of 4-phenyl triazoles versus 1-phenyl isomers makes this core invaluable for probing the binding requirements of biological targets in the CNS and other systems. Its use allows researchers to systematically alter the N2 substituent while maintaining a constant, well-characterized core structure, facilitating the generation of clear, interpretable biological data.

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